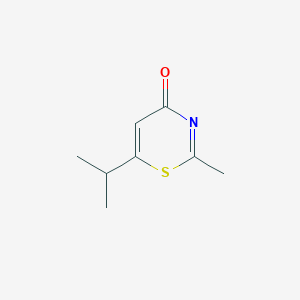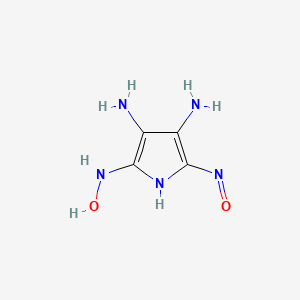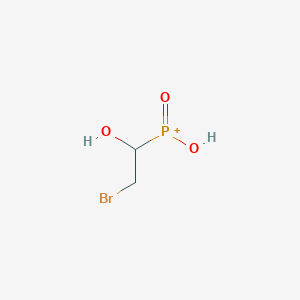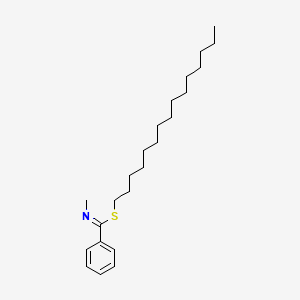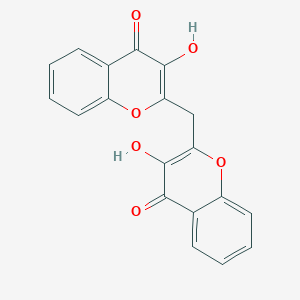
2,2'-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) is a chemical compound with the molecular formula C19H12O6 and a molecular weight of 336.3 g/mol . This compound is known for its unique structure, which consists of two benzopyran rings connected by a methylene bridge. It is also referred to as dicumarol, a well-known anticoagulant.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) typically involves the condensation of 4-hydroxycoumarin with formaldehyde under acidic conditions . The reaction proceeds through the formation of a methylene bridge between the two coumarin units. The reaction conditions often include the use of a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the condensation reaction.
Industrial Production Methods
In industrial settings, the production of 2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The industrial production also includes purification steps such as recrystallization to remove any impurities.
化学反应分析
Types of Reactions
2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert the compound into dihydro derivatives.
Substitution: The hydroxyl groups in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions include quinones, dihydro derivatives, and substituted benzopyran derivatives, depending on the specific reaction conditions and reagents used .
科学研究应用
2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions.
Biology: The compound is studied for its anticoagulant properties and its effects on blood clotting mechanisms.
Medicine: It is used as an anticoagulant drug to prevent and treat blood clots.
Industry: The compound is used in the production of anticoagulant medications and as a chemical intermediate in the synthesis of other compounds
作用机制
The anticoagulant effect of 2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) is primarily due to its ability to inhibit the enzyme vitamin K epoxide reductase. This inhibition prevents the regeneration of active vitamin K, which is essential for the synthesis of clotting factors II, VII, IX, and X. As a result, the compound effectively reduces the formation of blood clots .
相似化合物的比较
Similar Compounds
Warfarin: Another well-known anticoagulant with a similar mechanism of action.
Coumarin: The parent compound of 2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one), which also exhibits anticoagulant properties.
Phenprocoumon: A long-acting anticoagulant with a similar structure and function.
Uniqueness
2,2’-Methylenebis(3-hydroxy-4H-1-benzopyran-4-one) is unique due to its specific structure, which allows it to form a stable methylene bridge between two benzopyran units. This structural feature contributes to its potent anticoagulant activity and distinguishes it from other similar compounds .
属性
CAS 编号 |
88470-03-5 |
|---|---|
分子式 |
C19H12O6 |
分子量 |
336.3 g/mol |
IUPAC 名称 |
3-hydroxy-2-[(3-hydroxy-4-oxochromen-2-yl)methyl]chromen-4-one |
InChI |
InChI=1S/C19H12O6/c20-16-10-5-1-3-7-12(10)24-14(18(16)22)9-15-19(23)17(21)11-6-2-4-8-13(11)25-15/h1-8,22-23H,9H2 |
InChI 键 |
JEJVPUPQGHZASN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(O2)CC3=C(C(=O)C4=CC=CC=C4O3)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


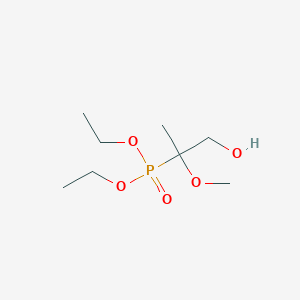

![10b-Methyl-1,2,3,5,6,10b-hexahydrobenzo[f]quinoline](/img/structure/B14380462.png)
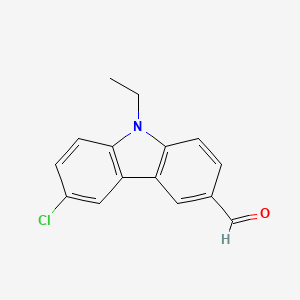
![2-[(1,4,7,10-Tetraoxacyclododecan-2-yl)methoxy]phenol](/img/structure/B14380468.png)
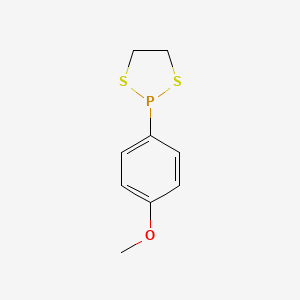
![N,N-Diethyl-2-{[5-methyl-2-(propan-2-yl)cyclohexyl]oxy}ethan-1-amine](/img/structure/B14380483.png)
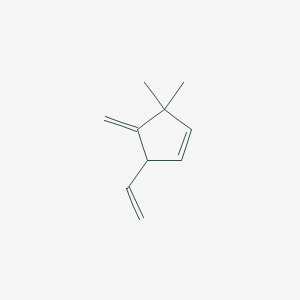
![N-(2-Hydroxyethyl)-N'-{4-[(7H-purin-6-yl)sulfanyl]butyl}urea](/img/structure/B14380491.png)
![1,1'-[(2,3-Dimethoxy-1,4-phenylene)bis(oxymethylene)]dibenzene](/img/structure/B14380493.png)
